molecular formula C11H8N2O2 B1297022 N-(2-Cyanoethyl)phthalimide CAS No. 3589-45-5

N-(2-Cyanoethyl)phthalimide

Cat. No.: B1297022
CAS No.: 3589-45-5
M. Wt: 200.19 g/mol
InChI Key: LOOWMCWVRNEZLZ-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)phthalimide is an organic compound with the molecular formula C11H8N2O2S. It is a derivative of phthalimide, where the phthalimide ring is substituted with a 2-cyanoethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Cyanoethyl)phthalimide can be synthesized through the reaction of potassium phthalimide with 3-bromopropanenitrile in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is typically heated to around 80°C for several hours. After completion, the reaction is quenched with water and the product is extracted using ethyl acetate .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanoethyl)phthalimide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Nucleophilic Substitution: Various substituted phthalimides.

    Reduction: N-(2-Aminoethyl)phthalimide.

    Hydrolysis: Phthalic acid and related derivatives.

Scientific Research Applications

N-(2-Cyanoethyl)phthalimide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)phthalimide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition or substitution reactions, while the phthalimide ring can undergo electrophilic aromatic substitution. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    N-(2-Cyanoethyl)thio]phthalimide: Similar structure but with a thioether linkage.

    N-(2-Aminoethyl)phthalimide: Resulting from the reduction of the cyano group to an amine.

    Phthalimide: The parent compound without the cyanoethyl substitution.

Uniqueness: N-(2-Cyanoethyl)phthalimide is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs .

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOWMCWVRNEZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326196
Record name N-(2-Cyanoethyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3589-45-5
Record name 3589-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525246
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Cyanoethyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-CYANOETHYL)PHTHALIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile according to the research?

A1: The research paper primarily focuses on the crystal structure of 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile. It highlights that the molecular packing in the solid state is stabilized by C—H⋯N and C—H⋯O interactions. [] This suggests that these weak interactions play a role in determining the compound's solid-state arrangement.

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